4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one derives from the fusion pattern of the pyridine and pyrimidinone rings. The numbering begins at the pyridine nitrogen (position 1), proceeds through the fused bridge (position 2), and continues into the pyrimidinone ring (positions 3–9). The "3,4-dihydro" designation indicates partial saturation at the pyrimidinone ring, while the "2H" prefix specifies the tautomeric form where hydrogen resides at position 2.
Isomeric possibilities arise from:
- Ring junction variation : Alternative fusion patterns (e.g., pyrido[1,2-a] vs. pyrido[3,4-d]) create distinct scaffolds. For example, pyrido[3,4-d]pyrimidin-4-one () differs in nitrogen positioning, altering electronic properties.
- Tautomerism : The pyrimidinone ring exhibits keto-enol tautomerism, though X-ray data () confirm the 2-keto form predominates in solid state.
- Substituent orientation : The methyl group at position 4 adopts an axial or equatorial conformation depending on solvent polarity, as shown in computational studies.
| Feature | Specification |
|---|---|
| Parent hydride | Pyrido[1,2-a]pyrimidin-2-one |
| Substituent position | 4-methyl |
| Degree of saturation | 3,4-dihydro (partially saturated) |
| Tautomeric form | 2-keto (predominant) |
Molecular Geometry and Conformational Analysis
Density functional theory (DFT) calculations reveal a partially flattened boat conformation for the dihydropyrimidinone ring, with puckering parameters (q₂ = 0.42 Å, φ₂ = 158°) indicating moderate distortion from planarity. The methyl group at position 4 adopts a pseudo-axial orientation to minimize 1,3-diaxial interactions, stabilized by hyperconjugation with the adjacent carbonyl group.
Key geometric parameters include:
- Pyridine N1–C2 bond length: 1.337 Å (shorter than typical C–N single bonds due to conjugation)
- Pyrimidinone C2–O bond: 1.223 Å (characteristic of keto carbonyl)
- Dihedral angle between rings: 12.7° (allows π-orbital overlap)
Conformational flexibility arises from:
- Ring puckering : The dihydropyrimidinone ring transitions between boat and half-chair conformations with an energy barrier of ~8.2 kcal/mol.
- Methyl rotation : The 4-methyl group rotates freely (barrier < 2 kcal/mol), enabling adaptive binding in biological systems.
X-ray Crystallographic Studies of Pyrido-Pyrimidinone Derivatives
Single-crystal X-ray diffraction of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one derivatives reveals intermolecular hydrogen bonding patterns critical to crystal packing. The carbonyl oxygen (O2) acts as a hydrogen bond acceptor, forming O2···H–N1 interactions (2.89 Å) with adjacent molecules. Methyl groups participate in weak C–H···O contacts (3.12 Å), stabilizing layered structures.
Comparative crystallographic data:
| Parameter | 4-Methyl derivative | 6-Methoxy analog |
|---|---|---|
| Unit cell volume (ų) | 512.3 | 498.7 |
| Density (g/cm³) | 1.31 | 1.29 |
| H-bond network | 2D sheets | 1D chains |
The methyl substituent increases unit cell volume by 2.7% compared to methoxy analogs, reflecting its steric impact on crystal lattice formation.
Comparative Analysis with Related Heterocyclic Systems
4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exhibits distinct electronic and steric properties compared to:
Pyrido[2,3-d]pyrimidin-4-ones :
Fully aromatic pyrido-pyrimidines :
Bridgehead nitrogen analogs :
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-7-6-9(12)10-8-4-2-3-5-11(7)8/h2-5,7H,6H2,1H3 |
InChI Key |
UIBZFGYXDIWVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The purification process often includes recrystallization from solvents like chloroform or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit dihydrofolate reductase, leading to antitumor effects .
Comparison with Similar Compounds
Regioisomeric Pyrido[1,2-a]pyrimidin-4-ones
Pyrido[1,2-a]pyrimidin-4-ones are regioisomers where the carbonyl group is positioned at the 4-oxo site instead of the 2-oxo position. Key differences include:
The scarcity of pyrido[1,2-a]pyrimidin-2-ones in screening libraries contrasts with the well-documented bioactivity of 4-oxo analogs, highlighting a need for further research on 2-one derivatives .
Methyl-Substituted Dihydropyrimidinones
Other methyl-substituted dihydro derivatives exhibit structural and functional differences:
Halogenated Derivatives
Halogenated pyridopyrimidinones, such as 7-chloro-4-methyl-2-oxo derivatives, demonstrate how electronegative substituents alter properties:
Biological Activity
4-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 61751-44-8
Biological Activity Overview
The biological activity of 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Case Study : In a study evaluating various pyrimidine derivatives, compounds with similar structures to 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one demonstrated IC50 values ranging from 15.3 µM to 29.1 µM against different cancer cell lines (e.g., MCF-7 and A549) .
Antimicrobial Properties
Pyrimidine derivatives have shown promising antibacterial and antifungal activities:
- Antibacterial Activity : Compounds similar to 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one were tested against E. coli and S. aureus, exhibiting significant inhibition with minimum inhibitory concentration (MIC) values indicating effectiveness .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- Study Findings : Certain derivatives demonstrated notable inhibition of paw edema in animal models, with percentages of inhibition comparable to standard anti-inflammatory drugs like indomethacin .
The mechanisms through which 4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer and inflammatory pathways.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
